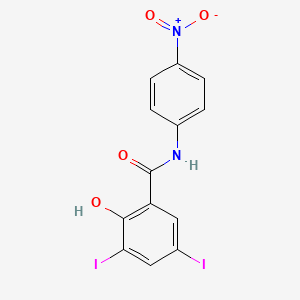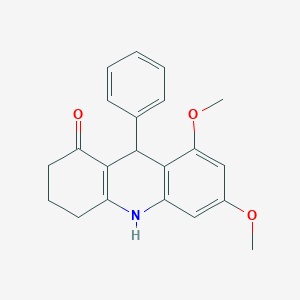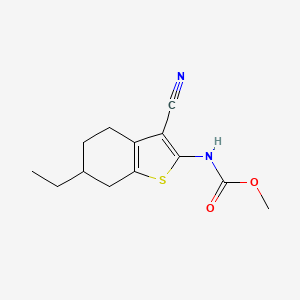
2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide is a complex organic compound characterized by the presence of hydroxyl, diiodo, and nitrophenyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide typically involves the iodination of a benzamide precursor followed by nitration
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzamide derivatives. The process includes:
Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Nitration: Employing a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone or copper-catalyzed coupling reactions.
Major Products
Oxidation: Formation of 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-3,5-diiodo-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine and nitro groups.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radio-labeled.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide exerts its effects is largely dependent on its functional groups:
Hydroxyl Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Diiodo Groups: Contribute to the compound’s ability to undergo electrophilic substitution reactions.
Nitrophenyl Group: Can participate in redox reactions, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodo-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
2-Hydroxy-3,5-diiodo-N-(4-morpholino-3-nitrophenyl)benzamide: Contains a morpholino group, which may alter its biological activity.
Uniqueness
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide is unique due to the combination of hydroxyl, diiodo, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8I2N2O4 |
|---|---|
Molecular Weight |
510.02 g/mol |
IUPAC Name |
2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8I2N2O4/c14-7-5-10(12(18)11(15)6-7)13(19)16-8-1-3-9(4-2-8)17(20)21/h1-6,18H,(H,16,19) |
InChI Key |
NWWVACDGEXQWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine](/img/structure/B12481884.png)
![4-[3-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12481887.png)
![4-Amino-2-(2,4-dichlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481889.png)
![Methyl 4,5-dimethoxy-2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B12481903.png)
![4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B12481915.png)
![Ethyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481918.png)

![[2-(4-Fluoro-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B12481942.png)

![N-(3-chlorophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12481952.png)

![Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12481959.png)
![5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12481964.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12481968.png)
